Structural–Functional Differentiation Relative to IDD-B40 (2-Hydroxy Analog): Absence of the 2-Hydroxy Group and Its Biological Consequences
The target compound differs from 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoic acid (IDD-B40) solely by the absence of a hydroxyl group at the 2-position of the benzoic acid ring. In IDD-B40, this hydroxyl group contributes to an MIC₅₀ of 0.39 µg/mL against drug-susceptible and drug-resistant M. tuberculosis strains in broth culture and intracellularly in Raw 264.7 macrophages [1]. IDD-B40 also achieves a selectivity index ≥128 against tested mammalian cell lines and demonstrates a post-antibiotic effect superior to some first-line agents [1]. The target compound, lacking this hydroxyl, is not expected to replicate these biological activities; however, its simpler structure removes a potential metabolic liability (phase II glucuronidation/sulfation at the 2-OH site) and provides a cleaner scaffold for medicinal chemistry elaboration at the benzoic acid ring [2].
| Evidence Dimension | Antitubercular potency (MIC₅₀) and selectivity index |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature; anticipated to lack intrinsic anti-TB activity due to absence of the 2-OH pharmacophore. |
| Comparator Or Baseline | IDD-B40 (2-hydroxy analog): MIC₅₀ = 0.39 µg/mL against M. tuberculosis; selectivity index ≥128. |
| Quantified Difference | Qualitative difference: the 2-OH group in IDD-B40 is a critical pharmacophoric element; its removal in the target compound eliminates demonstrated anti-TB activity but simplifies metabolic and synthetic profiles. |
| Conditions | M. tuberculosis H37Rv and drug-resistant clinical isolates; Raw 264.7 macrophage intracellular assay; cytotoxicity panel (Raw 264.7, HEK293, HepG2, L929). |
Why This Matters
For procurement decisions in anti-infective discovery programs, the target compound serves as a non-hydroxylated starting scaffold that avoids the metabolic conjugation liabilities of IDD-B40 while retaining the 4-nitroisoindoline core for systematic SAR exploration.
- [1] Islam, M. I., Seo, H., Kim, S., Sadu, V. S., Lee, K.-I. & Song, H.-Y. Antimicrobial activity of IDD-B40 against drug-resistant Mycobacterium tuberculosis. Sci. Rep. 11, 740 (2021). View Source
- [2] PubChem. 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid – Compound Summary (CID structure comparison with IDD-B40 analog). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
